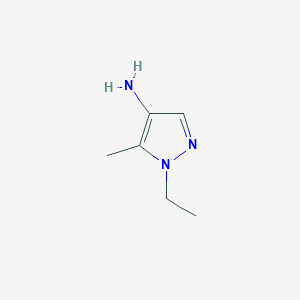

1-ethyl-5-methyl-1H-pyrazol-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-5-methylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-3-9-5(2)6(7)4-8-9/h4H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIAZKSXQSTSEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427101 | |

| Record name | 1-ethyl-5-methyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174882-85-9, 1001519-31-8 | |

| Record name | 1-ethyl-5-methyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-5-methyl-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-ethyl-5-methyl-1H-pyrazol-4-amine molecular structure and IUPAC name

An In-Depth Technical Guide to 1-ethyl-5-methyl-1H-pyrazol-4-amine: A Core Scaffold for Pharmaceutical Innovation

For research scientists and professionals in drug development, the strategic selection of molecular building blocks is paramount to the success of discovery campaigns. Among the privileged heterocyclic scaffolds, the pyrazole nucleus is a cornerstone of medicinal chemistry, featured in numerous FDA-approved drugs.[1] This guide provides a detailed technical overview of a key derivative, This compound , focusing on its molecular characteristics, synthesis, and strategic application in pharmaceutical research.

Molecular Structure and Physicochemical Profile

The foundational step in leveraging any chemical entity is a thorough understanding of its structure and inherent properties. These characteristics dictate its reactivity, solubility, and potential for interaction with biological targets.

IUPAC Nomenclature and Structural Representation

The formal IUPAC name for the compound is This compound . It is also commercially available, often as a dihydrochloride salt, which enhances its stability and solubility in aqueous media.

The molecular structure consists of a five-membered pyrazole ring, which is an aromatic heterocycle containing two adjacent nitrogen atoms. The ring is substituted at four positions:

-

An ethyl group at the N1 position.

-

A methyl group at the C5 position.

-

An amine group at the C4 position.

This specific arrangement of substituents creates a unique electronic and steric profile, making it a versatile intermediate for further chemical modification.

Caption: 2D Molecular Structure of this compound.

Physicochemical Data

The compound's properties are summarized below. These values are critical for designing experimental conditions, such as selecting appropriate solvent systems for reactions and purification, and for computational modeling in drug design.

| Property | Value | Source |

| IUPAC Name | This compound | Sigma-Aldrich |

| Molecular Formula | C₆H₁₁N₃ | Sigma-Aldrich |

| Molecular Weight | 125.17 g/mol | Sigma-Aldrich |

| CAS Number | 3702-13-4 | Sigma-Aldrich |

| Predicted logP | 0.002 | Cheméo[2] |

| Predicted Water Solubility | -2.16 (log₁₀ mol/L) | Cheméo[2] |

| Appearance | Off-white to pale yellow solid (typical) | General Observation[1] |

Synthesis and Characterization

A robust and reproducible synthetic route is essential for the practical application of a chemical building block. The synthesis of 4-aminopyrazoles is well-established, typically proceeding through the condensation of a hydrazine derivative with a β-functionalized nitrile.

Retrosynthetic Analysis and Proposed Route

The most direct and common approach for constructing the 1,5-disubstituted-4-aminopyrazole core involves the cyclocondensation reaction between an appropriately substituted hydrazine and a β-ketonitrile or its enol ether equivalent. For the target molecule, the key precursors are ethylhydrazine and 2-cyano-3-pentanone (or a related derivative).

Caption: Retrosynthetic pathway for this compound.

Experimental Protocol: Generalized Synthesis

This protocol is adapted from established methods for the synthesis of analogous 5-aminopyrazole derivatives.[3] The causality behind using an acid catalyst is to activate the carbonyl group of the β-ketonitrile, facilitating nucleophilic attack by the hydrazine. The subsequent cyclization and dehydration are also acid-mediated.

Materials:

-

Ethylhydrazine (or its oxalate/hydrochloride salt)

-

2-cyano-3-pentanone

-

Ethanol (or another suitable alcohol solvent)

-

Glacial Acetic Acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Reaction Setup: To a solution of 2-cyano-3-pentanone (1.0 eq) in ethanol, add ethylhydrazine (1.1 eq).

-

Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-16 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Neutralization & Extraction: Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material via silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Characterization (Predicted)

While a specific experimental spectrum for this exact molecule is not publicly available, its spectroscopic features can be reliably predicted based on extensive data from closely related pyrazole derivatives.[4][5][6][7]

-

¹H NMR:

-

Ethyl Group (N1): A quartet signal (~3.9-4.2 ppm) for the -CH₂- group coupled to a triplet signal (~1.3-1.5 ppm) for the -CH₃ group.

-

Methyl Group (C5): A singlet signal in the upfield region (~2.2-2.4 ppm).

-

Amine Group (C4): A broad singlet (~3.5-5.0 ppm, depending on solvent and concentration) for the -NH₂ protons.

-

Pyrazole Ring Proton (C3): A singlet signal in the aromatic region (~7.0-7.5 ppm).

-

-

¹³C NMR:

-

Pyrazole Ring Carbons: C5 (~145-150 ppm), C4 (~110-120 ppm), C3 (~135-140 ppm). The exact shifts are influenced by the electronic effects of the substituents.

-

Ethyl Group: -CH₂ (~40-45 ppm) and -CH₃ (~14-16 ppm).

-

Methyl Group: -CH₃ (~10-12 ppm).

-

-

FT-IR (KBr, cm⁻¹):

-

N-H Stretch: A pair of medium-to-strong bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C-H Stretch: Bands in the 2850-3000 cm⁻¹ region (aliphatic) and potentially >3000 cm⁻¹ (aromatic C3-H).

-

C=N and C=C Stretch: Aromatic ring stretching vibrations in the 1500-1650 cm⁻¹ region.

-

Applications in Pharmaceutical Development

The true value of this compound lies in its utility as a versatile scaffold for building more complex molecules with therapeutic potential. The primary amine at the C4 position serves as a key functional handle for a wide array of chemical transformations.

Role as a Pharmacophore and Building Block

The aminopyrazole motif is a recognized pharmacophore present in numerous biologically active compounds, particularly kinase inhibitors.[1][8] The N1 and C5 substituents (ethyl and methyl) can be used to tune the molecule's steric and electronic properties, influencing its binding affinity and selectivity for a target protein. The C4-amine is an ideal point for diversification, allowing for the introduction of various side chains via amide bond formation, reductive amination, or participation in further heterocycle synthesis.

Workflow in Drug Discovery

This building block fits seamlessly into the modern drug discovery paradigm, from initial library synthesis to lead optimization.

Caption: Strategic workflow for utilizing the pyrazole scaffold in drug discovery.

Causality in the Workflow:

-

Diversification: The C4-amine is reacted with a library of carboxylic acids, sulfonyl chlorides, or aldehydes to create a large, diverse set of derivatives. This step is designed to broadly sample chemical space.

-

Screening and Hit Identification: This library is then screened against a biological target (e.g., a specific kinase). Compounds that show activity ("hits") are identified. The structural diversity of the library increases the probability of finding a hit.

-

Lead Optimization: The initial hits are systematically modified. For example, the ethyl and methyl groups on the pyrazole core might be changed to explore how size and electronics affect potency and selectivity, leading to a refined "lead" compound and eventually a preclinical candidate.

Conclusion

This compound is more than just a chemical compound; it is a strategically designed building block for modern medicinal chemistry. Its well-defined structure, accessible synthesis, and versatile functional handle at the C4 position make it an invaluable tool for researchers. By understanding its fundamental properties and leveraging its reactivity, scientists in pharmaceutical development can efficiently generate novel molecular entities, accelerating the journey from a chemical scaffold to a potential therapeutic agent.

References

-

The Journal of Organic Chemistry. (2026). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. ACS Publications. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

PubChem. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]

-

New Journal of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Royal Society of Chemistry. [Link]

- Google Patents. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.

-

PubChemLite. amine. [Link]

-

PubMed Central. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. National Institutes of Health. [Link]

-

PMC. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health. [Link]

-

MDPI. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. [Link]

-

ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

-

ResearchGate. Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. [Link]

-

PrepChem.com. Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

-

ResearchGate. 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. [Link]

-

MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

-

Cheméo. Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). [Link]

-

Royal Society of Chemistry. Supporting Information for [Title of Paper]. [Link]

-

Springer Nature. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-methyl-5-aminopyrazole (CAS 1192-21-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. prepchem.com [prepchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-ethyl-5-methyl-1H-pyrazol-4-amine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-ethyl-5-methyl-1H-pyrazol-4-amine, a heterocyclic amine of interest in drug discovery and chemical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the structural attributes, predicted physicochemical parameters, and detailed experimental protocols for their determination. Notably, a thorough search of scientific literature and chemical databases indicates a scarcity of published experimental data for this specific compound. Consequently, this guide emphasizes the established methodologies for characterizing such novel compounds, thereby providing a robust framework for researchers to generate these critical data points. The synthesis, spectral analysis, and the significance of its physicochemical profile in the context of medicinal chemistry are also discussed.

Introduction: The Significance of Pyrazole Scaffolds and Physicochemical Profiling

Pyrazole derivatives are a cornerstone in medicinal chemistry, constituting the core of numerous biologically active compounds. Their versatile chemical nature allows for diverse substitutions, leading to a wide array of pharmacological activities. The this compound scaffold is of particular interest due to its potential as a building block in the synthesis of targeted therapeutics.

The journey of a drug candidate from a laboratory curiosity to a clinical reality is profoundly influenced by its physicochemical properties.[1] These characteristics, including solubility, lipophilicity, and ionization state (pKa), govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[2] A comprehensive understanding of these parameters is therefore not merely an academic exercise but a critical component of modern drug design and development, enabling the optimization of lead compounds and reducing the likelihood of late-stage attrition.[3][4]

This guide focuses on this compound, providing both predicted data and, more importantly, the experimental means to validate them.

Molecular Structure and Identification

A foundational understanding of this compound begins with its molecular structure and associated identifiers.

-

Molecular Formula: C₆H₁₁N₃

-

Molecular Weight: 125.17 g/mol [1]

-

Canonical SMILES: CCN1C(=C(C=N1)N)C

-

InChI: InChI=1S/C6H11N3/c1-3-9-5(2)6(7)4-8-9/h4H,3,7H2,1-2H3

-

InChIKey: XIIAZKSXQSTSEQ-UHFFFAOYSA-N

-

CAS Number: 1001519-31-8[1]

This compound is also commercially available as its dihydrochloride salt, which will exhibit different physicochemical properties, particularly in terms of solubility and melting point.[5]

Physicochemical Properties: Predicted Values and the Path to Experimental Verification

| Property | Predicted/Estimated Value | Remarks and Rationale |

| Melting Point (°C) | Data not available | The melting point of solid compounds is highly dependent on the crystal lattice energy. As a reference, the related compound 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid has a melting point of 157-160 °C. The dihydrochloride salt of the title compound is expected to have a significantly higher melting point. |

| Boiling Point (°C) | Data not available | Boiling point determination may be challenging due to potential decomposition at elevated temperatures. |

| logP (Octanol-Water Partition Coefficient) | 0.3 (Predicted) | This predicted value suggests that the compound is relatively hydrophilic.[6] For comparison, the closely related 1-methyl-5-aminopyrazole has a calculated logP of 0.002.[7] |

| Aqueous Solubility | Predicted to be sparingly soluble to soluble | The presence of the amine group suggests that the solubility will be pH-dependent, with higher solubility at lower pH due to protonation. The dihydrochloride salt is expected to be more water-soluble. The calculated log10WS for the related 1-methyl-5-aminopyrazole is -2.16.[7] |

| pKa (Acid Dissociation Constant) | Estimated to be in the range of 4-6 | The pKa of the conjugate acid of the 4-amino group is estimated based on typical values for aminopyrazoles. This value is critical for understanding its ionization state at physiological pH. |

Proposed Synthesis Pathway

While a specific synthesis for this compound is not detailed in the available literature, a plausible synthetic route can be inferred from established pyrazole synthesis methodologies. A common approach involves the condensation of a hydrazine with a β-dicarbonyl compound or its equivalent.

A potential synthetic workflow is outlined below:

Sources

An In-Depth Technical Guide to 1-ethyl-5-methyl-1H-pyrazol-4-amine: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 1-ethyl-5-methyl-1H-pyrazol-4-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth insights into its chemical identity, synthesis, and potential applications. The aminopyrazole scaffold is a well-established pharmacophore, and understanding the nuances of this particular derivative is crucial for leveraging its potential in creating novel therapeutics.

Core Compound Identification and Physicochemical Properties

This compound is a substituted pyrazole that serves as a versatile building block in organic synthesis. While the free base is a key chemical entity, it is often supplied and handled as its dihydrochloride salt to enhance stability.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | Information not readily available for the free base. The dihydrochloride salt is available.[1] | N/A |

| Molecular Formula | C₆H₁₁N₃ | Inferred |

| Molecular Weight | 125.17 g/mol | Inferred |

| Appearance | Likely an off-white to pale yellow solid (estimated) | [2] |

| Solubility | Expected to be soluble in organic solvents such as DMF, DMSO, and chlorinated solvents. | [2] |

The Strategic Importance of the Aminopyrazole Scaffold in Medicinal Chemistry

The aminopyrazole core is a privileged scaffold in drug discovery, appearing in a multitude of biologically active compounds.[3] Its prevalence stems from its ability to form key hydrogen bond interactions with biological targets, its metabolic stability, and its synthetic tractability. Derivatives of aminopyrazole have demonstrated a wide array of pharmacological activities, including but not limited to:

-

Kinase Inhibition: The pyrazole nucleus is a cornerstone in the design of kinase inhibitors for oncology and inflammatory diseases.[2]

-

Anti-inflammatory and Analgesic Effects: Certain pyrazole derivatives have shown promise as non-steroidal anti-inflammatory drugs (NSAIDs).[4][5]

-

Antiviral and Anticancer Properties: The scaffold is integral to compounds that inhibit the proliferation of cancer cells and viruses.[3]

The specific substitution pattern of an ethyl group at the N1 position and a methyl group at the C5 position of this compound offers a unique combination of lipophilicity and steric hindrance that can be fine-tuned to achieve desired potency and selectivity for a given biological target.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through established methods for constructing substituted pyrazoles. A common and efficient strategy involves the condensation of a hydrazine derivative with a β-ketonitrile or a related 1,3-dicarbonyl compound.

Proposed Synthetic Workflow

A plausible synthetic route is outlined below. This multi-step process is designed for efficiency and scalability, crucial for drug development campaigns.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

-

Synthesis of Ethyl 2-cyano-3-oxobutanoate:

-

To a solution of sodium ethoxide in ethanol, slowly add ethyl cyanoacetate.

-

After stirring, add ethyl acetate and reflux the mixture.

-

The reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted and purified.

-

-

Cyclization with Ethylhydrazine:

-

The resulting β-ketonitrile is dissolved in a suitable solvent, such as ethanol.

-

Ethylhydrazine is added, and the mixture is refluxed.[6]

-

The cyclization reaction forms the pyrazole ring.

-

-

Hydrolysis and Reduction:

-

The resulting pyrazole intermediate, which contains an ester and a nitrile group, is subjected to hydrolysis to remove the ester and reduce the nitrile to the amine. This can be achieved under acidic or basic conditions followed by a suitable reducing agent.

-

-

Purification:

-

The final product is purified using column chromatography or recrystallization to yield this compound.

-

Applications in Drug Discovery and Development

The structural features of this compound make it an attractive starting point for the synthesis of compound libraries for high-throughput screening. The primary amine at the 4-position serves as a handle for further derivatization, allowing for the exploration of a wide chemical space.

Lead Optimization in Kinase Inhibitor Programs

A key application is in the development of kinase inhibitors. The amine can be acylated or reacted with various electrophiles to introduce side chains that can interact with specific residues in the kinase active site.

Caption: Logical workflow for utilizing the target compound in a drug discovery program.

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the innate immune response, making it a compelling target for inflammatory diseases.[7] The aminopyrazole scaffold has been successfully employed in the development of potent IRAK4 inhibitors.[7] this compound could serve as a novel scaffold to design next-generation IRAK4 inhibitors with improved pharmacokinetic profiles.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.[8]

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[9]

In case of exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of drug discovery. Its unique substitution pattern on the proven aminopyrazole scaffold provides a solid foundation for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The synthetic accessibility and the potential for diverse functionalization make it a key building block for medicinal chemists. This guide provides the foundational knowledge for researchers to harness the potential of this compound in their drug development endeavors.

References

Sources

- 1. This compound dihydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

1-Ethyl-5-methyl-1H-pyrazol-4-amine: A Versatile Heterocyclic Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry. Its remarkable versatility and ability to modulate biological activity have led to its incorporation into a multitude of approved therapeutic agents.[1] Pyrazole-containing drugs have demonstrated efficacy across a wide spectrum of diseases, including inflammation, cancer, infectious diseases, and neurological disorders.[2] The unique electronic properties of the pyrazole ring, its capacity to participate in hydrogen bonding as both a donor and an acceptor, and its metabolic stability contribute to its status as a "privileged scaffold" in drug design.[1]

This technical guide focuses on a specific, yet highly valuable, member of this family: 1-ethyl-5-methyl-1H-pyrazol-4-amine . This molecule, with its strategically placed amino, ethyl, and methyl groups, offers a unique combination of features that make it an exceptional building block for the synthesis of complex molecular architectures and the exploration of novel chemical space in drug discovery programs. As a Senior Application Scientist, this guide aims to provide not only the "what" and "how" but, more importantly, the "why" behind the synthetic strategies and applications of this versatile intermediate.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this compound is not widely published, its properties can be reliably estimated based on closely related analogs and general principles of organic chemistry.

| Property | Estimated Value/Description | Rationale/Reference Compounds |

| Molecular Formula | C₆H₁₁N₃ | - |

| Molecular Weight | 125.17 g/mol | - |

| Appearance | Off-white to pale yellow solid | General observation for similar aminopyrazoles. |

| Melting Point | 95-105 °C | Based on analogs like ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (mp 96-100 °C). |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF, and chlorinated solvents. | General solubility of polar organic molecules. |

| pKa (of the amine) | 4-5 | Estimated based on substituted anilines and other amino-heterocycles. |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a quartet and a triplet), the methyl group (a singlet), the pyrazole ring proton (a singlet), and the amine protons (a broad singlet).

-

¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule.

-

IR Spectroscopy: Key vibrational bands are anticipated for the N-H stretching of the amine (around 3300-3500 cm⁻¹), C-H stretching of the alkyl groups (around 2850-2950 cm⁻¹), and C=C/C=N stretching of the pyrazole ring (in the 1400-1600 cm⁻¹ region).

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 125.

Strategic Synthesis of this compound

The synthesis of this compound can be achieved through a reliable and scalable multi-step sequence. The chosen pathway is designed for efficiency and control over the substitution pattern on the pyrazole ring.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Ethyl-5-methyl-1H-pyrazole

This foundational step involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound, a classic and robust method for pyrazole synthesis.

-

Rationale: The reaction between ethylhydrazine and 2,4-pentanedione (acetylacetone) is a highly efficient cyclocondensation that regioselectively yields the desired 1,5-disubstituted pyrazole. The use of the free base of ethylhydrazine, generated in situ from its salt, is crucial for the reaction to proceed.

-

Detailed Protocol:

-

To a solution of ethylhydrazine oxalate (1.0 eq) in water, add a solution of sodium hydroxide (2.0 eq) in water at 0 °C.

-

To this basic solution, add 2,4-pentanedione (1.0 eq) dropwise, ensuring the temperature is maintained below 10 °C.

-

Allow the reaction mixture to stir at room temperature for 12-18 hours.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude 1-ethyl-5-methyl-1H-pyrazole.[3] Purification by distillation under reduced pressure can be performed if necessary.

-

Step 2: Synthesis of 1-Ethyl-5-methyl-4-nitro-1H-pyrazole

The introduction of a nitro group at the C4 position is a key functionalization step. The pyrazole ring is activated towards electrophilic substitution, and the C4 position is typically the most reactive site in 1,5-disubstituted pyrazoles.

-

Rationale: A mixture of nitric acid and sulfuric acid is a standard and effective nitrating agent for aromatic and heteroaromatic systems. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

-

Detailed Protocol:

-

Cool concentrated sulfuric acid (3-4 eq) to 0 °C in an ice bath.

-

Slowly add 1-ethyl-5-methyl-1H-pyrazole (1.0 eq) to the cold sulfuric acid with stirring.

-

To this solution, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Step 3: Synthesis of this compound

The final step involves the reduction of the nitro group to the target primary amine. This transformation is a cornerstone of synthetic organic chemistry, with several reliable methods available.

-

Rationale: Catalytic hydrogenation is a clean and high-yielding method for the reduction of aromatic nitro groups. Palladium on carbon (Pd/C) is a commonly used and highly effective catalyst for this transformation. The reaction proceeds under a hydrogen atmosphere.

-

Detailed Protocol:

-

Dissolve 1-ethyl-5-methyl-4-nitro-1H-pyrazole (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10 mol%).

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm).

-

Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

-

Applications as a Heterocyclic Building Block

The synthetic utility of this compound stems from the reactivity of its primary amino group, which can serve as a nucleophile in a variety of bond-forming reactions. This allows for the construction of more complex, fused heterocyclic systems that are of significant interest in medicinal chemistry.

Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are a class of fused heterocycles that have been extensively investigated as kinase inhibitors.[1] The Friedländer annulation is a powerful method for the synthesis of these scaffolds from 4-aminopyrazoles.

Caption: Synthesis of pyrazolo[3,4-d]pyrimidines.

-

Reaction Insight: A common strategy involves the conversion of the 4-aminopyrazole to a 4-amino-5-cyanopyrazole or a 4-amino-5-carboxamidopyrazole. This intermediate can then be cyclized with a one-carbon electrophile, such as formamide, urea, or thiourea, to construct the pyrimidine ring. [4]This approach provides a versatile entry into a wide range of substituted pyrazolo[3,4-d]pyrimidines, which are key scaffolds in many kinase inhibitor programs. [5]

Conclusion

This compound is a highly valuable and versatile heterocyclic building block with significant potential in modern drug discovery. Its straightforward and scalable synthesis, combined with the reactivity of the C4-amino group, provides a powerful platform for the construction of complex, biologically active molecules. This guide has outlined a reliable synthetic pathway to this important intermediate and highlighted its application in the synthesis of privileged heterocyclic scaffolds. As the quest for novel therapeutics continues, the strategic use of well-designed building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.

References

-

MDPI. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules. Retrieved from [Link]

-

PubMed. (1990). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubMed Central. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Retrieved from [Link]

- Google Patents. (2016). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.

-

PubMed Central. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Retrieved from [Link]

-

MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Retrieved from [Link]

-

MDPI. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. International Journal of Molecular Sciences. Retrieved from [Link]

-

MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

RSC Publishing. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][3][6]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

-

Canadian Journal of Chemistry. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Retrieved from [Link]

-

MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. Retrieved from [Link]

-

ACS Publications. (2023). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Retrieved from [Link]

-

PubMed Central. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Scientific Reports. Retrieved from [Link]

-

PubMed Central. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. Retrieved from [Link]

-

Semantic Scholar. (2023). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Retrieved from [Link]

-

RSC Publishing. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Retrieved from [Link]

-

National Institutes of Health. (2015). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Advanced Pharmaceutical Technology & Research. Retrieved from [Link]

-

MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. Retrieved from [Link]

-

PubMed Central. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

-

ACS Publications. (2023). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents | MDPI [mdpi.com]

Methodological & Application

Synthesis of 1-Ethyl-5-methyl-1H-pyrazol-4-amine from Ethylhydrazine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1-ethyl-5-methyl-1H-pyrazol-4-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis commences with the readily available starting material, ethylhydrazine, and proceeds through a robust two-step sequence involving the initial formation of the pyrazole core followed by regioselective functionalization. This application note details the underlying chemical principles, provides step-by-step experimental protocols, and includes critical insights for successful execution and scale-up.

Introduction

Substituted pyrazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules and approved pharmaceuticals. Their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties, have established them as privileged structures in drug development. The target molecule, this compound, with its specific substitution pattern, offers a versatile platform for further chemical elaboration and the generation of novel compound libraries for high-throughput screening.

This guide outlines a reliable and well-documented synthetic strategy to access this key intermediate, focusing on practical execution and scientific rationale.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from ethylhydrazine is most effectively achieved through a two-step process:

-

Step 1: Knorr-Type Pyrazole Synthesis. The initial step involves the condensation of ethylhydrazine with a 1,3-dicarbonyl compound, specifically 2,4-pentanedione (acetylacetone), to construct the 1-ethyl-5-methyl-1H-pyrazole core. This classic cyclization reaction is known for its efficiency and reliability.

-

Step 2: Introduction of the Amino Group via Nitration and Reduction. The second phase of the synthesis focuses on the introduction of the amine functionality at the C4 position of the pyrazole ring. Due to the challenges associated with direct amination of the electron-rich pyrazole ring, a more controlled and higher-yielding approach involves an initial electrophilic nitration at the C4 position, followed by the chemical reduction of the resulting nitro group to the desired primary amine.

This strategic sequence ensures high regioselectivity and provides a clear pathway to the target compound.

Visualizing the Synthesis Workflow

Figure 1: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 1-Ethyl-5-methyl-1H-pyrazole

This procedure is adapted from established methods for the synthesis of substituted pyrazoles from hydrazines and β-dicarbonyl compounds.

Materials:

-

Ethylhydrazine oxalate

-

Sodium hydroxide (NaOH)

-

2,4-Pentanedione (Acetylacetone)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Preparation of Ethylhydrazine Free Base: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve ethylhydrazine oxalate (1.0 equivalent) in deionized water. Slowly add a solution of sodium hydroxide (2.0 equivalents) in deionized water, ensuring the temperature is maintained at 0 °C. This in situ neutralization generates the free ethylhydrazine required for the reaction.

-

Condensation Reaction: To the cold solution of ethylhydrazine, add 2,4-pentanedione (1.0 equivalent) dropwise using a dropping funnel. It is crucial to maintain the reaction temperature below 10 °C during the addition to control the exothermicity of the reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Extraction: Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). The organic layers contain the desired pyrazole product.

-

Purification: Combine the organic extracts and wash with brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude 1-ethyl-5-methyl-1H-pyrazole is often of sufficient purity for the subsequent step. If necessary, further purification can be achieved by vacuum distillation or column chromatography on silica gel.

| Parameter | Value |

| Stoichiometry | |

| Ethylhydrazine oxalate | 1.0 eq |

| Sodium hydroxide | 2.0 eq |

| 2,4-Pentanedione | 1.0 eq |

| Temperature | |

| Addition | < 10 °C |

| Reaction | Room Temperature |

| Duration | 12-18 hours |

Table 1: Key reaction parameters for the synthesis of 1-ethyl-5-methyl-1H-pyrazole.

Part 2: Synthesis of this compound

This part of the synthesis involves the nitration of the pyrazole core followed by the reduction of the nitro-intermediate.

The nitration of pyrazoles is a well-established electrophilic aromatic substitution. The 4-position of 1,5-dialkylpyrazoles is the most electron-rich and thus the most susceptible to electrophilic attack.

Materials:

-

1-Ethyl-5-methyl-1H-pyrazole (from Part 1)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice/water

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-salt bath

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to -5 °C, add concentrated sulfuric acid.

-

Substrate Addition: Slowly add 1-ethyl-5-methyl-1H-pyrazole (1.0 equivalent) to the cold sulfuric acid, ensuring the temperature does not rise above 0 °C.

-

Nitration: Prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 equivalents) to a small amount of concentrated sulfuric acid. Add this nitrating mixture dropwise to the pyrazole solution, maintaining the temperature between -5 and 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude nitro-pyrazole.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-ethyl-4-nitro-5-methyl-1H-pyrazole can be purified by column chromatography on silica gel or by recrystallization.

The reduction of the nitro group to a primary amine can be achieved through various methods. Catalytic hydrogenation is a clean and efficient method. An alternative, particularly useful for its functional group tolerance, is the use of tin(II) chloride in an acidic medium.

Protocol using Tin(II) Chloride:

Materials:

-

1-Ethyl-4-nitro-5-methyl-1H-pyrazole (from Step 2a)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH) solution (e.g., 5 M)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 1-ethyl-4-nitro-5-methyl-1H-pyrazole (1.0 equivalent) in ethanol. Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid.

-

Reduction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.

-

Work-up: Cool the reaction mixture to room temperature and carefully basify by adding a 5 M sodium hydroxide solution until the pH is >10. This will precipitate tin salts, which can be removed by filtration through a pad of celite. Caution: The basification can be exothermic.

-

Extraction: Extract the filtrate with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the final product.

| Parameter | Nitration | Reduction (SnCl₂) |

| Key Reagents | H₂SO₄, HNO₃ | SnCl₂·2H₂O, HCl |

| Stoichiometry | 1.1 eq HNO₃ | 4-5 eq SnCl₂·2H₂O |

| Temperature | -5 to 0 °C | Reflux |

| Duration | 1-2 hours | 2-4 hours |

Table 2: Key reaction parameters for the nitration and reduction steps.

Mechanism and Rationale

Knorr-Type Pyrazole Synthesis

The formation of the pyrazole ring proceeds through a well-established mechanism. The more nucleophilic nitrogen of ethylhydrazine attacks one of the carbonyl carbons of 2,4-pentanedione to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration to yield the aromatic pyrazole ring. The regioselectivity, with the ethyl group on N1 and the methyl group on C5, is generally favored in this reaction with unsymmetrical hydrazines and symmetrical β-diketones.

Electrophilic Nitration

The pyrazole ring is an electron-rich aromatic system. In 1,5-disubstituted pyrazoles, the C4 position is the most activated towards electrophilic substitution due to the electron-donating effects of the alkyl groups and the nitrogen atoms. The nitronium ion (NO₂⁺), generated from the mixture of nitric and sulfuric acids, acts as the electrophile.

Reduction of the Nitro Group

The reduction of the nitro group to an amine using tin(II) chloride in hydrochloric acid is a classic method. Tin(II) is oxidized to Tin(IV) while providing the electrons necessary for the reduction of the nitro group. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final primary amine.

Safety and Handling

-

Ethylhydrazine and its salts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Concentrated acids (sulfuric and nitric acid) are highly corrosive. Handle with extreme care and appropriate PPE.

-

The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions.

-

The quenching and neutralization steps of the nitration and reduction reactions can be exothermic and may release gas. Perform these steps slowly and with adequate cooling.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The synthesis of this compound from ethylhydrazine presented here offers a reliable and scalable route to this valuable building block. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently produce this key intermediate for their drug discovery and development programs. The two-step approach of pyrazole formation followed by nitration and reduction provides a high degree of control over the final product's structure.

References

-

Finar, I. L., & Hurlock, R. J. (1957). The nitration of 1-phenyl-3,5-dimethylpyrazole. Journal of the Chemical Society (Resumed), 3024-3028. [Link]

- Katritzky, A. R., & Taylor, R. (1990).

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.

- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Organic Syntheses. (n.d.). Reduction of Aromatic Nitro Compounds. Retrieved from [Link]

Multi-Step Synthesis of 1-ethyl-5-methyl-1H-pyrazol-4-amine: An Application Note and Protocol for Researchers

This document provides a comprehensive, in-depth guide for the multi-step synthesis of 1-ethyl-5-methyl-1H-pyrazol-4-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure in numerous pharmacologically active compounds, and the specific substitution pattern of this target molecule makes it a key intermediate for the development of novel therapeutics.[1] This guide is designed for researchers, scientists, and drug development professionals, offering not only a detailed, step-by-step protocol but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction to this compound

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities. The strategic placement of an ethyl group at the N1 position, a methyl group at the C5 position, and an amine at the C4 position of the pyrazole ring provides a versatile scaffold for further chemical modifications. This allows for the exploration of structure-activity relationships (SAR) in drug discovery programs, targeting a range of therapeutic areas. The synthesis protocol outlined herein is a robust and scalable three-step process, commencing with the well-established Knorr pyrazole synthesis, followed by electrophilic nitration and subsequent reduction of the nitro group to the desired amine.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a three-step sequence, as illustrated below. Each step has been optimized to ensure high yields and purity of the intermediates and the final product.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 1-ethyl-5-methyl-1H-pyrazole via Knorr Pyrazole Synthesis

The initial step involves the construction of the pyrazole ring through the Knorr pyrazole synthesis, a classic and reliable method for forming pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[2] In this protocol, ethylhydrazine reacts with 2,4-pentanedione (acetylacetone) to yield the desired 1-ethyl-5-methyl-1H-pyrazole.

Reaction Mechanism: Knorr Pyrazole Synthesis

The mechanism of the Knorr pyrazole synthesis is a well-established acid-catalyzed condensation reaction.[3] The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Causality of Experimental Choices: The use of a slight excess of ethylhydrazine can help to drive the reaction to completion. The reaction is typically carried out in a protic solvent like ethanol to facilitate proton transfer steps in the mechanism. The reaction temperature is maintained at reflux to provide sufficient energy for the condensation and dehydration steps.

Experimental Protocol: Step 1

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| Ethylhydrazine oxalate | 150.11 | 15.0 g | 100 |

| Sodium Hydroxide | 40.00 | 8.0 g | 200 |

| 2,4-Pentanedione | 100.12 | 10.0 g | 100 |

| Ethanol | 46.07 | 200 mL | - |

| Water | 18.02 | 100 mL | - |

| Dichloromethane | 84.93 | 150 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

To a 500 mL round-bottom flask, add ethylhydrazine oxalate (15.0 g, 100 mmol) and water (100 mL).

-

Cool the mixture to 0 °C in an ice bath and slowly add a solution of sodium hydroxide (8.0 g, 200 mmol) in 50 mL of water, ensuring the temperature remains below 10 °C.

-

To this solution, add 2,4-pentanedione (10.0 g, 100 mmol) dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

Remove the ice bath and stir the reaction mixture at room temperature for 12-18 hours.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude 1-ethyl-5-methyl-1H-pyrazole as an oil. The crude product is often of sufficient purity for the next step.

Step 2: Nitration of 1-ethyl-5-methyl-1H-pyrazole

The second step is the electrophilic nitration of the pyrazole ring. Pyrazoles are electron-rich aromatic systems, and electrophilic substitution occurs preferentially at the C4 position.[4] This is because the intermediates formed by attack at C3 or C5 are significantly less stable.

Reaction Mechanism: Electrophilic Nitration

The nitration of the pyrazole ring proceeds via a standard electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from the mixture of nitric acid and sulfuric acid, acts as the electrophile.

Caption: Mechanism of Electrophilic Nitration of Pyrazole.

Causality of Experimental Choices: A mixture of concentrated nitric acid and sulfuric acid is a potent nitrating agent, capable of generating the necessary concentration of the nitronium ion. The reaction is performed at low temperatures (0-5 °C) to control the exothermicity of the reaction and to minimize the formation of byproducts. The slow, dropwise addition of the pyrazole to the nitrating mixture is crucial for the same reasons.

Experimental Protocol: Step 2

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 1-ethyl-5-methyl-1H-pyrazole | 110.16 | 11.0 g | 100 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL | - |

| Concentrated Nitric Acid (70%) | 63.01 | 10 mL | - |

| Ice | - | As needed | - |

| Sodium Bicarbonate (sat. aq. sol.) | - | As needed | - |

| Ethyl Acetate | 88.11 | 200 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

In a 250 mL three-necked flask equipped with a dropping funnel and a thermometer, carefully add concentrated sulfuric acid (50 mL) and cool to 0 °C in an ice-salt bath.

-

Slowly add concentrated nitric acid (10 mL) to the sulfuric acid while maintaining the temperature below 10 °C.

-

Dissolve the crude 1-ethyl-5-methyl-1H-pyrazole (11.0 g, 100 mmol) in a minimal amount of concentrated sulfuric acid and add it to the dropping funnel.

-

Add the pyrazole solution dropwise to the nitrating mixture over 1 hour, ensuring the temperature does not rise above 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude 1-ethyl-5-methyl-4-nitro-1H-pyrazole, which can be purified by recrystallization from ethanol if necessary.

Step 3: Reduction of 1-ethyl-5-methyl-4-nitro-1H-pyrazole to this compound

The final step is the reduction of the nitro group to an amine. Several methods are available for this transformation, including catalytic hydrogenation and chemical reduction with metals in acidic media.[5][6] Catalytic transfer hydrogenation using hydrazine hydrate and a palladium on carbon (Pd/C) catalyst is a mild and efficient method that avoids the need for high-pressure hydrogenation equipment.[7][8] Alternatively, reduction with tin(II) chloride in an acidic medium is a classic and reliable method.[9]

Reaction Mechanism: Reduction of a Nitro Group

Catalytic Transfer Hydrogenation: In this process, hydrazine hydrate serves as the in-situ source of hydrogen. The palladium catalyst facilitates the transfer of hydrogen atoms to the nitro group, which is sequentially reduced to nitroso, hydroxylamine, and finally the amine.[8]

Tin(II) Chloride Reduction: This reduction proceeds through a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps occurring in the acidic medium. The overall process involves the transfer of six electrons to the nitro group.[9]

Caption: A simplified general pathway for the reduction of a nitro group.

Causality of Experimental Choices:

-

Catalytic Transfer Hydrogenation: Palladium on carbon is a highly efficient catalyst for hydrogenation reactions. Ethanol is a good solvent for both the substrate and hydrazine hydrate. The reaction is typically carried out at reflux to increase the rate of hydrogen transfer.

-

Tin(II) Chloride Reduction: Tin(II) chloride is a mild and selective reducing agent for nitro groups. The use of concentrated hydrochloric acid provides the necessary acidic environment for the reaction to proceed and helps to dissolve the tin salts.

Experimental Protocol: Step 3 (Option A - Catalytic Transfer Hydrogenation)

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 1-ethyl-5-methyl-4-nitro-1H-pyrazole | 155.14 | 15.5 g | 100 |

| Palladium on Carbon (10%) | - | 1.5 g | - |

| Hydrazine Hydrate (80%) | 50.06 | 12.5 mL | ~200 |

| Ethanol | 46.07 | 200 mL | - |

| Celite® | - | As needed | - |

| Ethyl Acetate | 88.11 | 200 mL | - |

| Saturated Sodium Bicarbonate | - | As needed | - |

Procedure:

-

To a 500 mL round-bottom flask, add 1-ethyl-5-methyl-4-nitro-1H-pyrazole (15.5 g, 100 mmol), ethanol (200 mL), and 10% palladium on carbon (1.5 g).

-

Heat the mixture to reflux and then add hydrazine hydrate (12.5 mL, ~200 mmol) dropwise over 1 hour.

-

After the addition is complete, continue to reflux the mixture for an additional 4-6 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (200 mL) and wash with water and then with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel or by recrystallization.

Experimental Protocol: Step 3 (Option B - Tin(II) Chloride Reduction)

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 1-ethyl-5-methyl-4-nitro-1H-pyrazole | 155.14 | 15.5 g | 100 |

| Tin(II) Chloride Dihydrate | 225.63 | 67.7 g | 300 |

| Concentrated Hydrochloric Acid | 36.46 | 100 mL | - |

| Sodium Hydroxide (50% aq. sol.) | - | As needed | - |

| Ethyl Acetate | 88.11 | 300 mL | - |

Procedure:

-

In a 500 mL round-bottom flask, suspend 1-ethyl-5-methyl-4-nitro-1H-pyrazole (15.5 g, 100 mmol) in concentrated hydrochloric acid (100 mL).

-

Cool the mixture in an ice bath and add a solution of tin(II) chloride dihydrate (67.7 g, 300 mmol) in concentrated hydrochloric acid (50 mL) portion-wise, keeping the temperature below 20 °C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 3-4 hours.

-

Cool the reaction mixture in an ice bath and carefully basify by the slow addition of a 50% aqueous sodium hydroxide solution until the pH is >10.

-

Extract the resulting suspension with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to give the crude this compound.

-

Purify the product by column chromatography or recrystallization as needed.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the multi-step synthesis of this compound. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers can reliably produce this valuable building block for applications in drug discovery and medicinal chemistry. The provided protocols offer flexibility with two options for the final reduction step, allowing for adaptation based on available resources and equipment.

References

- BenchChem. (2025). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.

-

SlideShare. (n.d.). Pyrazole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

- Royal Society of Chemistry. (2022).

- The Journal of Organic Chemistry. (Year). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles.

- PubMed. (Year). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)

- Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC.

- PubMed Central (PMC). (n.d.).

- Organic Chemistry Portal. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. J. Org. Chem., 73, 2412-2415.

- National Institutes of Health (NIH). (2022).

- Rasayan Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.

- ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction.

- Wikipedia. (n.d.). Knorr pyrrole synthesis.

- MDPI. (Year). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.

- ResearchGate. (2005).

- R Discovery. (2025).

- MDPI. (n.d.).

- Semantic Scholar. (n.d.).

- Knorr Pyrazole Synthesis. (n.d.).

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.

- ResearchGate. (n.d.).

- Google Patents. (n.d.).

- ChemicalBook. (n.d.). 1-ethyl-1H-pyrazol-5-ol synthesis.

- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.

- ChemicalBook. (2022).

- PrepChem.com. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester.

- ResearchGate. (n.d.). Pyrazole structure highlighting the nucleophilic and electrophilic....

- Wikipedia. (n.d.). Reduction of nitro compounds.

- Organic Chemistry Portal. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25, 1403-1408.

- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.

- PubMed Central (PMC). (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

- PubChem. (n.d.). 4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide.

- Sciencemadness.org. (2011).

- ACS Publications. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

Application Notes & Protocols: A Guide to Cyclocondensation Reactions for Pyrazole Ring Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and drug development. Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging in a variety of non-covalent interactions with biological targets. From the blockbuster COX-2 inhibitor Celecoxib to novel kinase inhibitors in oncology, the pyrazole motif is integral to a vast array of pharmacologically active agents.

The construction of this critical heterocyclic system is most frequently achieved through cyclocondensation reactions. These reactions, at their core, involve the formation of the five-membered ring by combining a binucleophilic nitrogen source, typically a hydrazine derivative, with a three-carbon electrophilic component. The enduring power of this approach lies in its reliability, modularity, and the commercial availability of diverse starting materials.

This guide provides an in-depth exploration of the most pivotal cyclocondensation strategies for pyrazole synthesis. It moves beyond simple procedural lists to delve into the mechanistic underpinnings and rationale behind experimental design, offering field-proven insights to empower researchers in their synthetic endeavors.

Method 1: The Knorr Pyrazole Synthesis from 1,3-Dicarbonyl Compounds

The most classic and widely employed method for pyrazole synthesis is the Knorr synthesis, first reported by Ludwig Knorr in 1883.[1][2] This reaction involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[2][3][4] Its simplicity, high yields, and broad substrate scope have cemented its status as a foundational tool in heterocyclic chemistry.

Mechanistic Rationale

The reaction proceeds via a well-established pathway. The more nucleophilic nitrogen of the hydrazine first attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is often the rate-determining step and can be accelerated by acid catalysis, which activates the carbonyl group towards nucleophilic attack. Following this initial condensation, the second nitrogen atom performs an intramolecular nucleophilic attack on the remaining carbonyl group. The resulting cyclic hemiaminal intermediate then readily undergoes dehydration to yield the stable, aromatic pyrazole ring.[5]

A critical consideration in the Knorr synthesis is regioselectivity . When an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine (e.g., methylhydrazine) are used, two different regioisomers can potentially form.[1][2] The outcome is dictated by the relative reactivity of the two carbonyl groups and the nucleophilicity of the substituted hydrazine's nitrogens. Generally, the more electrophilic carbonyl carbon is attacked first. For instance, in a β-ketoester, the ketone is more reactive than the ester, guiding the initial condensation.[5] The choice of solvent can also significantly influence regioselectivity; aprotic dipolar solvents like DMAc or DMF, often with acid catalysis, have been shown to improve regiocontrol compared to traditional protic solvents like ethanol.[2]

Visualizing the Knorr Synthesis Mechanism

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-phenyl-1H-pyrazole

This protocol details a representative Knorr synthesis using benzoylacetone and phenylhydrazine.

Materials & Reagents:

-

Benzoylacetone (1,3-diphenyl-1,3-propanedione)

-

Phenylhydrazine

-

Glacial Acetic Acid (catalyst)

-

Ethanol (solvent)

-

Round-bottom flask with reflux condenser

-

Stir plate and magnetic stir bar

-

Standard glassware for work-up and purification

-

Ethyl acetate and Hexanes (for TLC and chromatography)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add benzoylacetone (10.0 mmol, 1.0 eq).

-

Reagent Addition: Add 50 mL of ethanol to the flask and stir until the dicarbonyl is fully dissolved. To this solution, add phenylhydrazine (10.5 mmol, 1.05 eq) dropwise, followed by the addition of 5 drops of glacial acetic acid as a catalyst.

-

Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85°C) with vigorous stirring.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The reaction is typically complete within 2-4 hours, as indicated by the consumption of the limiting starting material.

-

Work-up & Isolation:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the solvent volume to approximately 10 mL using a rotary evaporator.

-

Pour the concentrated mixture into 100 mL of ice-cold water with stirring. A precipitate should form.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).[5]

-

-

Purification & Characterization:

-

The crude solid is typically of high purity but can be further purified by recrystallization from ethanol if necessary.

-

Dry the final product under vacuum.

-